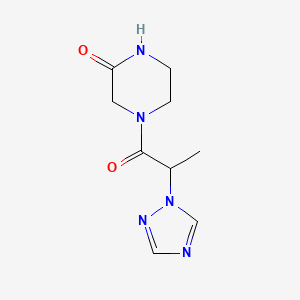

4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one

Description

Properties

Molecular Formula |

C9H13N5O2 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazin-2-one |

InChI |

InChI=1S/C9H13N5O2/c1-7(14-6-10-5-12-14)9(16)13-3-2-11-8(15)4-13/h5-7H,2-4H2,1H3,(H,11,15) |

InChI Key |

ISSLXAVGTLCOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCNC(=O)C1)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole or piperazine rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Catalysts: Triethylamine (TEA), palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole- and piperazine-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound is simpler compared to Posaconazole and ’s derivative, lacking extended aromatic or halogenated groups. This may improve solubility but reduce target specificity . Posaconazole’s tetrahydrofuran core enhances fungal CYP51 binding, while the piperazinone in the target compound may favor solubility and oral bioavailability .

Triazole Positioning: The 1,2,4-triazole group in the target compound is directly attached to the propanoyl side chain, contrasting with Posaconazole’s triazole-methyl group on a tetrahydrofuran ring. This difference impacts steric interactions with enzymatic targets .

’s derivative incorporates dichlorophenyl-dioxolanylmethoxy groups, which enhance antifungal potency but may introduce hepatotoxicity risks .

Pharmacokinetic Implications :

Biological Activity

The compound 4-(2-(1H-1,2,4-triazol-1-yl)propanoyl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 4-(2-(1H-1,2,4-triazol-1-yl)propanoyl)piperazin-2-one indicates that it contains a piperazine core substituted with a triazole moiety. The synthesis typically involves the reaction of piperazine with triazole derivatives under specific conditions to yield the target compound. For example, one method includes the use of ethyl chloroacetate and subsequent hydrolysis to form the propanoyl group .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, growth inhibition assays conducted on pancreatic cancer cell lines revealed that modifications in the structure can enhance cytotoxicity. Notably, compounds with bulky groups showed improved activity compared to simpler derivatives .

- Neuropharmacological Effects : Piperazine derivatives are known for their interactions with neurotransmitter systems. Research indicates that these compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound binds effectively at the active site of AChE, potentially leading to therapeutic benefits .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in 2023 investigated the anticancer properties of various piperazine derivatives. The compound was tested against multiple human cancer cell lines, including MiaPaCa2 and PANC-1. The results indicated a dose-dependent response with notable IC50 values suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The compound demonstrated protective effects on neuronal cells exposed to oxidative stress, likely through AChE inhibition and modulation of reactive oxygen species (ROS) levels .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one, and what are common pitfalls?

Answer:

- Methodology: Utilize nucleophilic substitution reactions between 1,2,4-triazole derivatives and activated carbonyl intermediates (e.g., propanoyl chloride derivatives). Piperazin-2-one scaffolds can be functionalized via coupling reactions under anhydrous conditions, as demonstrated in structurally analogous compounds like 3-{1-[4-(2-methoxyphenyl)piperazinyl]}-2-phenylpropanamides .

- Pitfalls: Monitor for competing side reactions, such as over-alkylation of the piperazine ring or hydrolysis of the triazole moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

Answer:

- Analytical Techniques:

- HPLC-UV/HRMS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .

- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify the propanoyl-piperazin-2-one linkage and triazole substitution pattern. Cross-reference with spectral data from analogous compounds (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)piperazin-1-yl] derivatives) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Answer:

- Antimicrobial Screening: Follow protocols from marine-derived bioactive compounds (e.g., anti-quorum sensing assays using Pseudomonas aeruginosa or cytotoxicity tests against cancer cell lines like HeLa or MCF-7) .

- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., ATP-dependent luminescence for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:

- Design Strategy:

- Core Modifications: Introduce substituents at the triazole (e.g., nitro, alkyl groups) or piperazin-2-one ring (e.g., fluorobenzoyl groups) to assess impacts on bioactivity .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT receptors or fungal CYP51 .

- Validation: Compare IC50 values of derivatives in enzyme inhibition assays and correlate with computational models .

Q. How should researchers address contradictions in spectral data or bioassay reproducibility?

Answer:

- Data Reconciliation:

Q. What experimental frameworks are recommended for studying this compound’s environmental fate?

Answer:

Q. How can impurities or degradation products be identified and quantified during stability studies?

Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2).

- Detection: Use UPLC-QTOF-MS to identify degradation products (e.g., piperazine ring cleavage or triazole oxidation) and quantify via external calibration curves .

Methodological Considerations

- Statistical Design: For bioassays, employ randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .

- Data Interpretation: Use multivariate analysis (PCA or PLS-DA) to resolve complex bioactivity datasets and identify key structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.